molecular formula C15H12N4O3S2 B2685898 2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile CAS No. 1251694-36-6

2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile

Cat. No.: B2685898
CAS No.: 1251694-36-6
M. Wt: 360.41
InChI Key: MNNRMJHWCWXBTN-UHFFFAOYSA-N
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Description

2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyridine and Thiazine Derivatives: Research has focused on synthesizing and characterizing various pyridine and thiazine derivatives. These compounds are synthesized through reactions involving thioacetamides, hydrazine hydrate, nitromethane, formaldehyde, and isothiocyanates, leading to the formation of thiosemicarbazides, triazoles, Schiff bases, and thiadiazolyl derivatives. These processes highlight the compound's versatility in forming a basis for generating a wide range of heterocyclic compounds with potential biological activities (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Potential Applications

  • Antimicrobial and Anticancer Activities

    Some derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, derivatives synthesized from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile showed significant antibacterial and antitumor properties, suggesting potential applications in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

  • Glycosidase Inhibitory Activity

    Derivatives containing the pyridopyrimidinone moiety have been tested for glycosidase inhibitory activities, showing significant potential in managing hyperglycemia associated with type II diabetes. This indicates the compound's role in developing new treatments for diabetes through enzyme inhibition (Patil, Nandre, Ghosh, Rao, Chopade, & Bhosale, 2012).

Properties

IUPAC Name

2-[4-(3-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c1-23-12-5-2-4-11(10-12)19-14-13(6-3-8-17-14)24(21,22)18(9-7-16)15(19)20/h2-6,8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNRMJHWCWXBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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